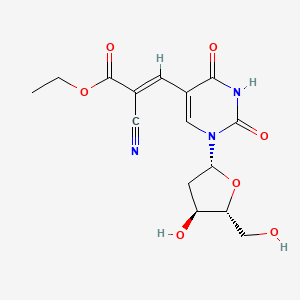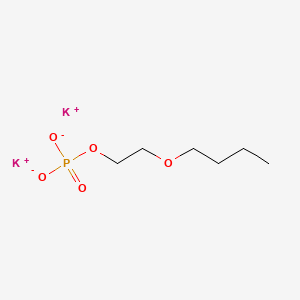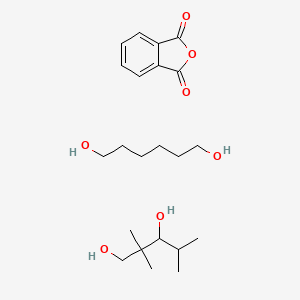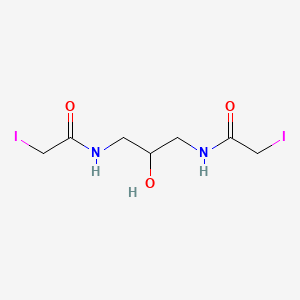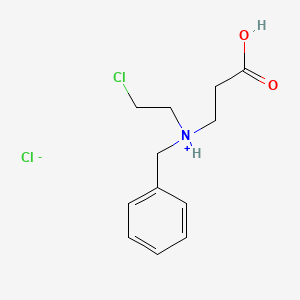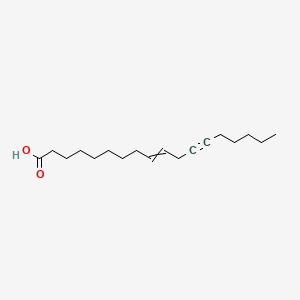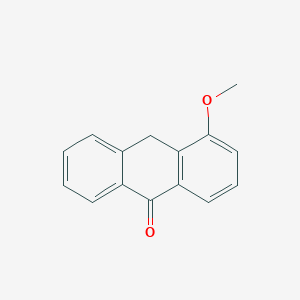![molecular formula C9H16O2 B13787468 6-Methyl-1,4-dioxaspiro[4.5]decane CAS No. 935-38-6](/img/structure/B13787468.png)
6-Methyl-1,4-dioxaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C9H16O2 It is a spiroacetal, a class of compounds characterized by a spiro-connected acetal structure This compound is notable for its unique bicyclic framework, which includes a dioxaspiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methyl-1,4-dioxaspiro[4.5]decane can be synthesized through a one-step condensation reaction. This reaction typically involves the condensation of an appropriate aromatic aldehyde with 1,2-diol in the presence of a catalyst such as indium chloride. The reaction is usually carried out at room temperature . After the condensation, the product can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
6-Methyl-1,4-dioxaspiro[4.5]decane has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spiroacetal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The spiroacetal structure allows it to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, spiroacetals are known to interact with enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar compound without the methyl group.
7-Methyl-1,4-dioxaspiro[4.5]decane: Another spiroacetal with a methyl group at a different position.
2-Methyl-1,4-dioxaspiro[4.5]decane: A positional isomer with the methyl group at the 2-position.
Uniqueness
6-Methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new bioactive molecules.
Propiedades
Número CAS |
935-38-6 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
6-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h8H,2-7H2,1H3 |
Clave InChI |
MFGALRHHWABPRG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC12OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13787396.png)
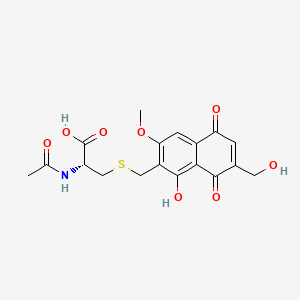
![Acetaldehyde,[(3A,4,5,6,7,7A-hexahydro-4,7-methano-1H-inden-5-YL)oxy]-](/img/structure/B13787407.png)
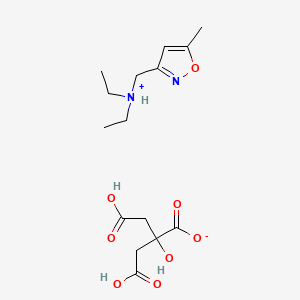
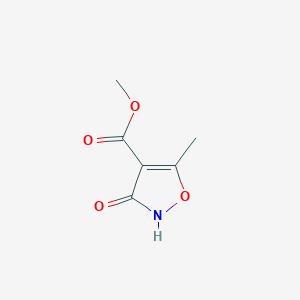
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787422.png)
